2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide
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Overview
Description
2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of 2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide typically involves multiple steps, starting from basic organic molecules. One common synthetic route includes the following steps :
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction to form the quinoline core.
Amidation: The quinoline derivative undergoes amidation to introduce the amide group.
Reduction: The nitro group is reduced to an amine.
Acylation: The amine is then acylated to form the desired product.
Amination: Final amination step to complete the synthesis.
These reactions are typically carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
2-phenyl-N-[4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
2-phenylquinoline-4-carboxylic acid: A simpler derivative with similar antibacterial properties.
2-phenylquinoline-4-carbohydrazide: Known for its potential anticancer activity.
Cinchophen: Another quinoline derivative used as an anti-inflammatory agent.
The uniqueness of this compound lies in its dual activity as both an antibacterial and anticancer agent, making it a versatile compound for various scientific applications .
Properties
IUPAC Name |
2-phenyl-N-[4-[4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4O2/c49-43(37-27-41(31-11-3-1-4-12-31)47-39-17-9-7-15-35(37)39)45-33-23-19-29(20-24-33)30-21-25-34(26-22-30)46-44(50)38-28-42(32-13-5-2-6-14-32)48-40-18-10-8-16-36(38)40/h1-28H,(H,45,49)(H,46,50) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBBZODHNPFFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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